Ammodendrine

Acute Toxicity Stereochemistry In Vivo Toxicology

Ammodendrine (CAS 494-15-5) is a naturally occurring piperidine alkaloid and a known teratogenic agent primarily isolated from Lupinus and Nicotiana species. The compound possesses a defined stereochemical center at position 2, with the 2R configuration specified for the (+)-enantiomer, and exhibits optical rotation values of [α]²⁴D +5.4 and -5.7 for the D- and L-enantiomers, respectively.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 494-15-5
Cat. No. B1217927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmodendrine
CAS494-15-5
Synonymsammodendrine
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(=C1)C2CCCCN2
InChIInChI=1S/C12H20N2O/c1-10(15)14-8-4-5-11(9-14)12-6-2-3-7-13-12/h9,12-13H,2-8H2,1H3/t12-/m1/s1
InChIKeyAPKLQIQRPUDADG-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammodendrine (CAS 494-15-5) - A Piperidine Alkaloid Teratogen for Livestock Toxicology and Nicotinic Receptor Research


Ammodendrine (CAS 494-15-5) is a naturally occurring piperidine alkaloid and a known teratogenic agent primarily isolated from Lupinus and Nicotiana species [1]. The compound possesses a defined stereochemical center at position 2, with the 2R configuration specified for the (+)-enantiomer, and exhibits optical rotation values of [α]²⁴D +5.4 and -5.7 for the D- and L-enantiomers, respectively [2]. As a botanical alkaloid associated with 'crooked calf disease' and other congenital malformations in livestock, ammodendrine serves as a critical analytical standard and bioactive reference in veterinary toxicology, natural product chemistry, and neuropharmacology studies [3].

Why Ammodendrine (CAS 494-15-5) Cannot Be Interchanged with Anagyrine or Other Lupine Alkaloids


Despite co-occurring in Lupinus species and sharing teratogenic activity, ammodendrine exhibits fundamentally distinct pharmacokinetic and pharmacodynamic properties that preclude generic substitution with other lupine alkaloids such as the quinolizidine alkaloid anagyrine or the piperidine alkaloid N-methylammodendrine [1]. In vivo studies in cattle demonstrate that the serum concentration-time profiles of ammodendrine and anagyrine differ significantly, with ammodendrine's peak serum concentration occurring at 3 hours in high body condition cows compared to 2 hours for anagyrine, underscoring divergent absorption kinetics [2]. Furthermore, plasma elimination half-life comparisons in cattle reveal a rank order of N-methylammodendrine > ammodendrine > N-acetyl hystrine, indicating that even minor structural modifications (e.g., N-methylation) substantially alter in vivo persistence and, consequently, teratogenic risk [3]. Cell-based pharmacodynamic profiling in TE-671 and SH-SY5Y cells further distinguishes ammodendrine from anabasine, anabaseine, and coniine in both rank-order potency and maximal depolarizing effect at fetal nicotinic acetylcholine receptors (nAChRs), the molecular target implicated in developmental toxicity [4]. Selection of a specific compound standard is therefore essential for accurate exposure assessment and mechanistic interpretation.

Quantitative Differentiation of Ammodendrine (CAS 494-15-5) from Structural Analogs and Teratogenic Alkaloids


Enantiomer-Specific Acute Toxicity (LD50) in Murine Model

The acute toxicity of ammodendrine enantiomers in a murine bioassay demonstrates moderate stereoselectivity, with D-ammodendrine exhibiting a lower LD50 (higher toxicity) compared to L-ammodendrine. The quantitative difference, while not dramatic, is significant for purity and safety considerations in analytical and in vivo research applications [1].

Acute Toxicity Stereochemistry In Vivo Toxicology

Comparative Potency at Fetal Muscle-Type Nicotinic Acetylcholine Receptors (nAChRs)

In a head-to-head pharmacodynamic comparison across a panel of piperidine alkaloid teratogens, ammodendrine's rank order potency in depolarizing TE-671 cells (expressing human fetal-muscle type nAChRs) places it near the bottom of the tested series. Notably, the racemic mixture (±)-ammodendrine is more potent than the pure (+)-enantiomer, an unusual stereochemical observation relative to other alkaloids in the study [1].

nAChR Pharmacology Teratogenicity Cell-Based Assay

Comparative In Vivo Pharmacokinetics in Cattle: Serum Concentration Peaks vs. Anagyrine

Ammodendrine exhibits distinct absorption kinetics compared to the quinolizidine alkaloid anagyrine when administered as ground lupine plant material to cattle. The time to peak serum concentration (Tmax) is significantly influenced by the animal's body condition for both alkaloids, but the absolute Tmax values differ between the compounds [1].

Pharmacokinetics Veterinary Toxicology Absorption

Comparative Plasma Elimination Half-Life Ranking in Cattle

The plasma elimination rate of ammodendrine is intermediate relative to structurally similar piperidine alkaloids found in Lupinus species. This rank-order difference has direct implications for the duration of teratogenic risk following maternal ingestion and for the interpretation of diagnostic serum samples [1].

Elimination Kinetics Metabolism Analytical Chemistry

Optical Rotation Values for Enantiomeric Purity Verification

The optical rotation of pure ammodendrine enantiomers has been rigorously established, providing a quantitative benchmark for verifying enantiomeric purity in isolated natural product fractions or synthetic preparations. This is essential as the compound naturally occurs as a mixture of enantiomers in Lupinus species [1].

Chiral Analysis Quality Control Stereochemistry

Ammodendrine (CAS 494-15-5) - Key Application Scenarios in Veterinary Toxicology and Neuropharmacology Research


Analytical Standard for Livestock Exposure Assessment and Diagnostic Toxicology

Ammodendrine is an essential analytical reference standard for the quantitative determination of this specific teratogen in biological matrices (serum, plasma, earwax) from livestock suspected of grazing toxic lupine species. Its use is mandatory for accurate exposure assessment, as its serum concentration-time profile (e.g., Tmax of 3-6 hours in cattle) and elimination half-life (intermediate between N-methylammodendrine and N-acetyl hystrine) differ markedly from co-occurring alkaloids like anagyrine, precluding the use of a single generic alkaloid standard for quantification [1] [2].

Mechanistic Probe in Fetal Nicotinic Acetylcholine Receptor (nAChR) Pharmacology

As a defined piperidine alkaloid with a characterized rank-order potency (and notably, differential activity between its racemate and pure (+)-enantiomer) at human fetal-muscle type nAChRs, ammodendrine serves as a valuable tool compound for dissecting the molecular pharmacology of developmental neurotoxicity. Its relatively low potency in depolarizing TE-671 cells, as established in direct comparisons with anabaseine and anabasine, makes it a suitable low-efficacy comparator or control in studies of nAChR-mediated teratogenesis [3].

In Vivo Model for Piperidine Alkaloid Toxicokinetic Studies

Ammodendrine is the compound of choice for in vivo toxicokinetic research focused on the absorption, distribution, metabolism, and excretion (ADME) of piperidine alkaloid teratogens in ruminant models. Its well-defined pharmacokinetic parameters in cattle—including body condition-dependent Tmax and a specific elimination rank order relative to its N-methyl analog—provide a quantitative framework for designing and interpreting controlled exposure studies [1] [2].

Stereochemical Reference in Natural Product Chemistry and Chiral Separations

Ammodendrine, with its established optical rotation values ([α]²⁴D +5.4 and -5.7) for pure D- and L-enantiomers, is a critical reference compound for developing and validating chiral separation methods (e.g., HPLC with chiral derivatization) for alkaloids in complex plant extracts. Its known occurrence as an enantiomeric mixture in Lupinus species necessitates the use of authentic enantiomer standards for accurate compositional analysis [4].

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